molecular formula C22H27N3O5S B2735792 N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922097-21-0

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2735792
CAS RN: 922097-21-0
M. Wt: 445.53
InChI Key: UBFBJJDVUDTVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research on dibenzo[e,g]isoindol-1-ones through Scholl-Type Oxidative Cyclization reactions highlights the flexibility of creating simplified benzenoid analogues with significant biological activity. These compounds, including structurally similar oxazepines and azepines, are synthesized via tetramic acid sulfonates and further modified through Suzuki–Miyaura cross-coupling reactions, showcasing a versatile approach to constructing biologically relevant molecules (van Loon et al., 2014).

Application in Medicinal Chemistry

The sulfonamide group, as detailed in studies, is a crucial functional group in drug design. It appears in many marketed drugs across a variety of therapeutic areas. Sulfonamide antibacterials, for instance, act by inhibiting tetrahydropteroic acid synthetase, showcasing the group's essential role in developing antimicrobial agents. However, its association with hypersensitivity reactions underscores the need for careful consideration in drug development (Kalgutkar, Jones, & Sawant, 2010).

Antimicrobial Applications

Compounds such as bauhinoxepins exhibit antimycobacterial activities, suggesting potential applications in treating bacterial infections. The minimum-inhibitory concentrations (MICs) of these compounds against mycobacteria highlight their potential as leads for developing new antimicrobial agents (Kittakoop et al., 2004).

Tribological Applications

Isosteric design in lubricant additives suggests that replacing sulfur atoms with oxygen or NH groups in thiobenzothiazole compounds can reduce harmful sulfur content while maintaining or enhancing tribological properties. This approach points to the potential for designing environmentally friendlier lubricants with improved performance characteristics (Gao et al., 2018).

properties

IUPAC Name

2-methyl-N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-14(2)20(26)23-15-6-9-17(10-7-15)31(28,29)24-16-8-11-18-19(12-16)30-13-22(3,4)21(27)25(18)5/h6-12,14,24H,13H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFBJJDVUDTVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.